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(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide

Catalog No.
S14446537
CAS No.
M.F
C9H10BrFN2O
M. Wt
261.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamid...

Product Name

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide

IUPAC Name

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide

Molecular Formula

C9H10BrFN2O

Molecular Weight

261.09 g/mol

InChI

InChI=1S/C9H10BrFN2O/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H2,13,14)/t8-/m0/s1

InChI Key

SGYBJIJRGLEKGO-QMMMGPOBSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(C(=O)N)N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)C[C@@H](C(=O)N)N

(2S)-2-Amino-3-(4-bromo-2-fluorophenyl)propanamide is an organic compound characterized by its unique structure, which includes an amino group, a propanamide backbone, and a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is C9H10BrFNOC_9H_{10}BrFNO, and it has a molecular weight of approximately 263.08 g/mol. The presence of halogen atoms in the phenyl group enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in various fields including medicinal chemistry and biochemistry.

  • Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.
  • Reduction: Reduction reactions may yield amine derivatives or alcohols.
  • Substitution: The halogen substituents (bromine and fluorine) can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The specific conditions for these reactions can vary widely depending on the desired products and the reagents used.

The biological activity of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide is likely influenced by its structural characteristics. Compounds with similar structures often exhibit pharmacological properties such as enzyme inhibition or receptor modulation. Research indicates that this compound may interact with specific molecular targets, potentially affecting biochemical pathways associated with various diseases. For instance, it may play a role in studies related to neurotransmitter systems or enzyme-substrate interactions.

The synthesis of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide can be achieved through various methods:

  • Suzuki–Miyaura Coupling: This method involves the coupling of aryl halides with organoboron compounds using palladium catalysts, allowing for the formation of carbon-carbon bonds under mild conditions.
  • Chiral Auxiliary Methods: These methods utilize chiral starting materials or catalysts to ensure the desired stereochemistry is achieved during synthesis.

Industrial production often optimizes reaction conditions to maximize yield and purity, employing techniques such as continuous flow reactors and automated synthesis equipment.

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in drug discovery and development.
  • Biochemistry: The compound can be used to study protein interactions and enzyme functions due to its unique structural properties.
  • Material Science: It may also find applications in developing specialty chemicals and materials with specific functionalities.

Interaction studies involving (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide typically focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance, nuclear magnetic resonance spectroscopy, and molecular docking studies are employed to elucidate these interactions. Understanding these interactions helps predict the compound's pharmacological effects and potential side effects, which is crucial for its application in therapeutic contexts .

Several compounds share structural similarities with (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
(2S)-2-amino-3-(4-bromophenyl)propanamideContains a bromophenyl substituentLacks fluorine substitution
(2S)-2-amino-3-(4-fluorophenyl)propanamideFluorinated structureNo bromine substituent
(2S)-2-amino-3-(4-chlorophenyl)propanamideContains chlorophenyl substituentDifferent halogen properties
(2S)-3-(4-bromo-2-fluorophenyl)-propanoic acidSimilar backbone but different functional groupsVariation in acid vs amide structure

The uniqueness of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide lies in its specific combination of bromine and fluorine substituents on the phenyl ring. This distinct structure imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

259.99605 g/mol

Monoisotopic Mass

259.99605 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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